2-Fluoro-4-(methylsulfonyl)benzaldehyde
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Overview
Description
2-Fluoro-4-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H7FO3S and a molecular weight of 202.21 g/mol . It is characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a benzaldehyde core. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde typically involves the introduction of the fluorine and methylsulfonyl groups onto a benzaldehyde ring. One common method includes the use of fluorination reagents and sulfonylation agents under controlled conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylsulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-4-(methylsulfonyl)benzoic acid.
Reduction: 2-Fluoro-4-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(methylsulfonyl)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and methylsulfonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and processes, making the compound valuable for research into enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methylsulfonyl)benzoic acid
- 2-Fluoro-4-(methylsulfonyl)benzyl alcohol
- 3-Fluoro-4-(methylsulfonyl)benzaldehyde
Uniqueness
2-Fluoro-4-(methylsulfonyl)benzaldehyde is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized research applications .
Properties
IUPAC Name |
2-fluoro-4-methylsulfonylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWRYLZWVVZZCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-11-5 |
Source
|
Record name | 2-Fluoro-4-(methylsulphonyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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